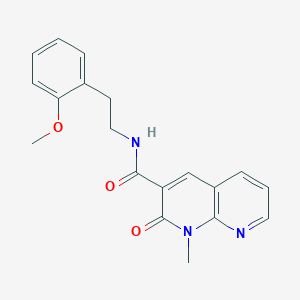
(E)-2-(2,4-dichlorophenoxy)-N'-(quinoxalin-6-ylmethylene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(2,4-dichlorophenoxy)-N'-(quinoxalin-6-ylmethylene)acetohydrazide, also known as quinacrine mustard, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound is a derivative of quinacrine, a drug that has been used for the treatment of malaria and other parasitic infections. Quinacrine mustard has shown promising results in preclinical studies as a potential anticancer agent.
Mécanisme D'action
The exact mechanism of action of (E)-2-(2,4-dichlorophenoxy)-N'-(quinoxalin-6-ylmethylene)acetohydrazide mustard is not fully understood. However, it is thought to work by inducing DNA damage and inhibiting DNA repair mechanisms in cancer cells. This leads to cell cycle arrest and apoptosis, or programmed cell death.
Biochemical and physiological effects:
Quinacrine mustard has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to activate the p53 tumor suppressor pathway, which is involved in cell cycle arrest and apoptosis. In addition, it has been shown to inhibit the activity of NF-kappaB, a transcription factor that is involved in inflammation and cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
Quinacrine mustard has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in vitro and in vivo. However, it also has some limitations. It is highly cytotoxic and can be difficult to work with in cell culture experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on (E)-2-(2,4-dichlorophenoxy)-N'-(quinoxalin-6-ylmethylene)acetohydrazide mustard. One area of interest is the development of more potent and selective analogs of (E)-2-(2,4-dichlorophenoxy)-N'-(quinoxalin-6-ylmethylene)acetohydrazide mustard that have fewer side effects. Another area of interest is the development of combination therapies that include (E)-2-(2,4-dichlorophenoxy)-N'-(quinoxalin-6-ylmethylene)acetohydrazide mustard and other anticancer agents. Finally, there is a need for more preclinical and clinical studies to determine the safety and efficacy of (E)-2-(2,4-dichlorophenoxy)-N'-(quinoxalin-6-ylmethylene)acetohydrazide mustard as a potential anticancer agent.
Méthodes De Synthèse
Quinacrine mustard can be synthesized by reacting (E)-2-(2,4-dichlorophenoxy)-N'-(quinoxalin-6-ylmethylene)acetohydrazide with acetic anhydride and then with 2,4-dichlorophenylhydrazine and quinoxaline-6-carbaldehyde. The resulting compound is then purified using column chromatography.
Applications De Recherche Scientifique
Quinacrine mustard has been extensively studied for its potential use in cancer treatment. It has been shown to have potent cytotoxic effects against a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. In addition, it has been shown to be effective against cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-quinoxalin-6-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4O2/c18-12-2-4-16(13(19)8-12)25-10-17(24)23-22-9-11-1-3-14-15(7-11)21-6-5-20-14/h1-9H,10H2,(H,23,24)/b22-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXRKBQBOZTVNQ-LSFURLLWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC=CN=C2C=C1/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2,4-dichlorophenoxy)-N'-(quinoxalin-6-ylmethylene)acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2466978.png)
![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2466979.png)
![(5Z)-5-[(4-bromophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2466980.png)


![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2466984.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2466987.png)
![(3-Benzimidazol-2-ylpropyl)[(4-chlorophenyl)sulfonyl]methylamine, chloride](/img/structure/B2466988.png)


